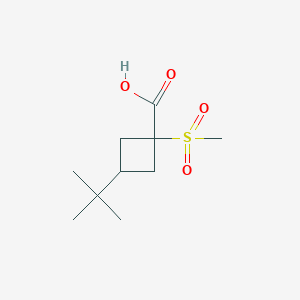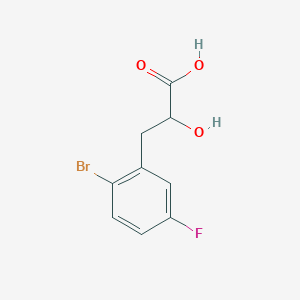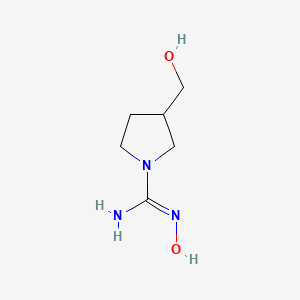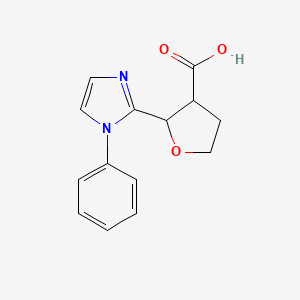
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO2. It is characterized by the presence of a chloro group, two methoxy groups, and a nitrile group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent to form the nitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and amides. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-dimethoxybenzyl cyanide
- 3,5-Dimethoxyphenylacetonitrile
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-2-(3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,1-2H3 |
InChI Key |
NQIYEJAQPSHAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C#N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)

amine](/img/structure/B13276354.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)

![5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
amine](/img/structure/B13276379.png)




